molecular formula C27H29Cl2NO3 B2552092 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate CAS No. 400078-90-2

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate

Cat. No.: B2552092
CAS No.: 400078-90-2
M. Wt: 486.43
InChI Key: WYCAKSHBLVNSHY-UHFFFAOYSA-N
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Description

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate is a synthetic organic compound featuring a hybrid structure combining an adamantane core, a phenyl group, and a 2,4-dichlorobenzoate ester. The adamantyl moiety contributes rigidity and lipophilicity, while the dichlorobenzoate group enhances electronic and steric properties.

Properties

IUPAC Name

2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl2NO3/c28-22-6-7-23(24(29)15-22)26(32)33-9-8-30-25(31)16-27(19-4-2-1-3-5-19)20-11-17-10-18(13-20)14-21(27)12-17/h1-7,15,17-18,20-21H,8-14,16H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCAKSHBLVNSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Dichlorobenzoate Derivatives

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate (Target) Not reported ~5.5* 1 (amide NH) 4 (ester O, amide O) 8
4-[(E)-({(4-Fluorophenyl)aminoacetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate 472.3 4.9 3 (amide NH, hydrazine NH) 6 6
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate 368.2 4.3 1 (amide NH) 4 7
2,4-Dichlorobenzyl 2-methoxybenzoate 325.1 3.8 0 3 5

*Estimated based on structural analogs.

Structural and Functional Comparisons

Adamantyl vs. The adamantyl group may enhance blood-brain barrier penetration compared to planar aromatic systems . Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate replaces the adamantyl group with a dichlorophenoxy chain, increasing flexibility but reducing rigidity.

Dichlorobenzoate Ester Variations All compounds share a 2,4-dichlorobenzoate ester, contributing to high lipophilicity (XLogP3 > 3.8). The target compound’s ethylamino linker may improve solubility relative to the methoxy group in .

However, the adamantyl group’s influence on target specificity remains unexplored . The hydrazine group in could confer chelating or antioxidant activity, absent in the target compound.

Research Findings and Implications

  • Synthetic Accessibility : The adamantyl group complicates synthesis compared to simpler dichlorobenzoate derivatives like and , which are synthesized via esterification or amidation .
  • Bioactivity Predictions : The high XLogP3 (~5.5) of the target compound suggests strong membrane permeability, but may limit aqueous solubility. This contrasts with (XLogP3 = 4.3), which balances lipophilicity and solubility better.

Biological Activity

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate is a complex organic compound known for its potential biological activities. This compound features a unique molecular structure that includes an adamantane moiety, which is often associated with enhanced biological properties. Understanding its biological activity is crucial for assessing its therapeutic potential, particularly in medicinal chemistry.

The chemical formula of this compound is C27H29Cl2NO3C_{27}H_{29}Cl_2NO_3 with a molecular weight of approximately 486.44 g/mol. The presence of dichlorobenzoate and acetylamino groups indicates possible interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antidepressant Activity : Similar compounds have shown inhibition of neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT), suggesting potential antidepressant effects. Studies indicate that derivatives with specific substitutions exhibit enhanced binding affinity to imipramine receptors in rat models .
  • Anticancer Potential : The compound's structural similarities to other bioactive molecules raise the possibility of anticancer activity. Research has indicated that compounds with similar functional groups can exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds containing adamantane structures are known for their anti-inflammatory properties. Investigations into their mechanisms often reveal interactions with COX enzymes and other inflammatory mediators.

Case Study 1: Neurotransmitter Inhibition

A study examining 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated significant inhibition of NE and 5-HT uptake in rodent models, indicating potential for antidepressant action. The most effective derivatives contained halogen or methoxy substituents, enhancing their pharmacological profile .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research on pyran derivatives has shown that compounds with electron-withdrawing groups exhibit high cytotoxicity against various cancer cell lines, including A549 and HCT116. For instance, certain pyran derivatives demonstrated IC50 values as low as 0.25 µM, indicating strong antiproliferative effects . This suggests that the dichlorobenzoate moiety in our compound may similarly enhance cytotoxicity.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundPotential antidepressantTBDNE/5-HT uptake inhibition
Pyran Derivative AAnticancer0.25Apoptosis induction
Pyran Derivative BAntimicrobialTBDCell membrane disruption

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